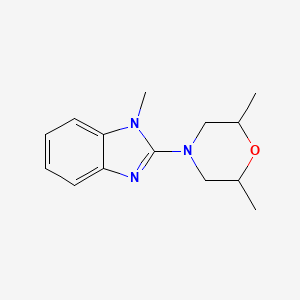

2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine

Description

Properties

IUPAC Name |

2,6-dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10-8-17(9-11(2)18-10)14-15-12-6-4-5-7-13(12)16(14)3/h4-7,10-11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZHYBYMOSOUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine typically involves the condensation of 2,6-dimethylmorpholine with 1-methylbenzimidazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their condensation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-Alkylation Reactions

The morpholine nitrogen undergoes selective alkylation under mild conditions. For example:

-

Reaction with dimethyl sulfate :

In benzene at 60°C, the morpholine nitrogen is methylated to form 1-methyl-3-methylthio-6-(1-methylbenzimidazol-2-yl)- triazolo[3,4-a]phthalazinium hydrogen sulfate (yield: 82%). The reaction preserves the benzimidazole ring system while introducing a methylthio group at the triazolo position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl sulfate | Benzene, 60°C, 4h | 1-Methyl-3-methylthio-6-(1-methylbenzimidazol-2-yl)morpholinium sulfate | 82% |

Condensation with Dicarboxylic Acids/Esters

The compound participates in bis-condensation reactions with dicarboxylic acid derivatives to form fused heterocycles:

-

Reaction with diethyl malonate :

Heating at 120°C for 6h yields di[6-(1H-benzimidazol-2-yl)-3- triazolo[3,4-a]phthalazin-3-yl]methane (7, n = 1) alongside monocyclized byproducts .

| Reagent | Conditions | Major Product | Byproduct |

|---|---|---|---|

| Diethyl malonate | 120°C, 6h, neat | Bis-triazolo-benzimidazole methane derivative | Monocyclized acetic acid derivative |

Thione Formation via Carbon Disulfide

Reaction with CS₂ in chloroform generates thione derivatives:

-

Mechanism : Initial dithiocarbamic acid intermediate forms, followed by cyclization with H₂S elimination .

-

Product : 3-Mercapto-1-methyl-6-(1H-benzimidazol-2-yl)morpholinium hydroxide (νCS 1245 cm⁻¹ in IR) .

Electrophilic Substitution on Benzimidazole

The 1-methylbenzimidazol-2-yl group directs electrophilic substitution:

-

Nitration : Occurs preferentially at the 5-position of the benzimidazole ring under HNO₃/H₂SO₄ conditions .

-

Halogenation : Bromination with Br₂/FeCl₃ yields 5-bromo derivatives, utilized in cross-coupling reactions .

Hydrolysis and Functional Group Interconversion

-

Acid hydrolysis : The dichloromethyl derivative undergoes hydrolysis to yield 6-(1H-benzimidazol-2-yl)-3-carboxy- triazolo[3,4-a]phthalazine (85% yield) .

-

Base-mediated reactions : Alkaline conditions (K₂CO₃/acetone) facilitate S-methylation with methyl iodide .

Key Spectral Data for Reaction Products:

| Product Class | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Methylthio derivatives | 1245 (C=S) | 2.90 (S-CH₃), 3.54/4.07 (N-CH₃) | 165.2 (C=S) |

| Copper(II) complexes | 1580–1600 (C=N) | – | 180–190 (Cu–N) |

| Bis-condensation products | 1615 (C=N), 1340 (SO₂) | 7.05–7.43 (benzimidazole H) | 152.4 (triazolo C) |

Thermodynamic and Kinetic Insights:

Scientific Research Applications

Synthesis and Properties

The synthesis of 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine typically involves the condensation of 2,6-dimethylmorpholine with 1-methylbenzimidazole, often facilitated by suitable catalysts under controlled conditions to optimize yield and purity. The compound's structure imparts distinct chemical reactivity, making it a valuable building block in organic synthesis and coordination chemistry.

Chemistry

In the realm of chemistry, 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine serves as a versatile building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be utilized in catalysis and material science.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The incorporation of the morpholine ring may enhance these effects by improving solubility and bioavailability.

- Anticancer Properties : Studies have shown that compounds containing benzimidazole moieties can exhibit anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation .

Case Study: Analgesic and Anti-inflammatory Effects

A comprehensive review highlighted several benzimidazole derivatives that demonstrated significant analgesic and anti-inflammatory effects. For example, compounds similar to 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine were shown to inhibit nitric oxide production and reduce edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In industrial settings, 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine can be employed as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions efficiently while also being involved in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylbenzimidazole: Shares the benzimidazole core but lacks the morpholine ring.

4-Methylbenzimidazole: Similar structure but with different substitution patterns.

2-Methylmorpholine: Contains the morpholine ring but lacks the benzimidazole moiety.

Uniqueness

2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine is unique due to the combination of the morpholine and benzimidazole rings, which imparts distinct chemical and biological properties

Biological Activity

2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including those related to morpholine, exhibit significant antimicrobial activities. A comprehensive review highlighted that benzimidazole derivatives possess various pharmacological properties such as antibacterial, antifungal, and antiviral activities .

For instance, compounds similar to 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine have shown inhibitory effects against pathogenic bacteria and fungi. The structure-activity relationship suggests that modifications in the substituents can enhance or reduce antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Various studies have reported that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

Anti-inflammatory Effects

Compounds derived from morpholine have been reported to exhibit anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial for managing inflammation. Studies have shown that certain derivatives can effectively inhibit both COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2b | 8.096 | 8.369 |

| 2j | 14.18 | 13.09 |

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. The Ames test and MTT assays are commonly used to determine cytotoxicity and genotoxicity. Recent findings suggest that certain derivatives of benzimidazole-morpholine hybrids exhibit low toxicity levels, making them suitable candidates for further development .

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a series of benzimidazole-morpholine derivatives showed promising results against various bacterial strains, including Pseudomonas aeruginosa. The most active compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study: Anticancer Activity

In another investigation, a derivative similar to 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine was tested against several cancer cell lines. The results indicated substantial growth inhibition, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

Q & A

Q. What are the key synthetic strategies for 2,6-Dimethyl-4-(1-methylbenzimidazol-2-yl)morpholine?

The synthesis typically involves nucleophilic substitution on the morpholine ring followed by coupling reactions to introduce the benzimidazole moiety. For example:

- Step 1 : Functionalization of the morpholine core via alkylation or acylation to introduce reactive sites (e.g., chloroacetylation as in ).

- Step 2 : Coupling of the benzimidazole group using transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) (analogous to , where pyrimidine derivatives are coupled with morpholine).

- Step 3 : Purification via column chromatography and crystallization.

Key analytical tools include NMR (e.g., δ ~1.20 ppm for methyl groups in morpholine) and LCMS for mass confirmation .

Q. How is the molecular structure validated post-synthesis?

- 1H/13C NMR : Assign peaks for methyl groups (δ ~1.20 ppm), morpholine protons (δ ~3.70–4.15 ppm), and benzimidazole aromatic protons (δ ~7.00–8.50 ppm) .

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry (e.g., cis/trans isomerism in morpholine derivatives) .

- LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>98% via HPLC) .

Q. What stability studies are recommended for this compound?

- Thermal stability : Perform thermogravimetric analysis (TGA) and monitor degradation via HPLC under elevated temperatures.

- pH stability : Assess solubility and degradation in buffers (e.g., pH 3–10) using UV-Vis spectroscopy.

- Light sensitivity : Conduct accelerated stability studies under UV/visible light exposure .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and kinase targets?

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility : Standardize assay conditions (e.g., ATP concentration, incubation time).

- Orthogonal assays : Combine enzymatic assays (e.g., LanthaScreen for kinase inhibition) with cellular models (e.g., HEK293 cells expressing mutant LRRK2).

- In vivo correlation : Use animal models (e.g., mice with Parkinson’s-like phenotypes) to validate target engagement (e.g., reduced Ser935 phosphorylation in LRRK2) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- QSAR modeling : Use Schrödinger’s QikProp or MOE to correlate substituent effects (e.g., methyl groups on morpholine) with activity.

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess conformational stability.

- ADMET prediction : Tools like SwissADME predict drug-likeness (e.g., logP ≤5, TPSA ≤140 Ų) .

Q. How to evaluate selectivity against off-target kinases?

- Kinase panel screening : Test against 300+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.

- Crystallographic analysis : Compare binding modes with non-target kinases (e.g., MAPK or PKA) to identify selectivity determinants .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.